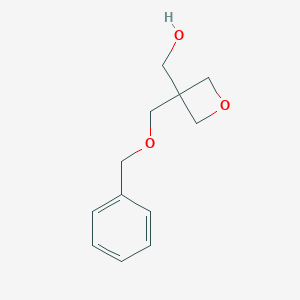

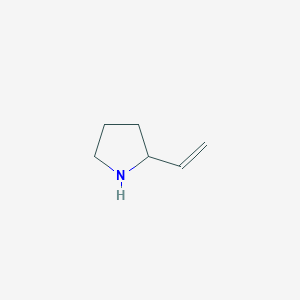

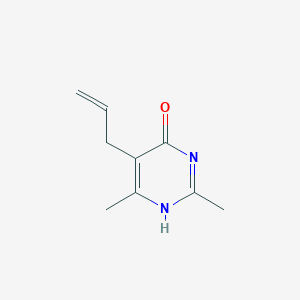

![molecular formula C12H10O3 B181953 7-羟基-2,3-二氢环戊并[c]色烯-4(1H)-酮 CAS No. 21260-41-3](/img/structure/B181953.png)

7-羟基-2,3-二氢环戊并[c]色烯-4(1H)-酮

描述

7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as 7-hydroxycoumarin, is a naturally occurring substance found in a variety of plants, including the common buttercup (Ranunculus spp.). It is a member of the coumarin family, which includes a variety of substances found in plants and fungi. 7-Hydroxycoumarin has been studied for its potential medicinal properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, it has been investigated for its potential use in the synthesis of pharmaceuticals.

科学研究应用

Application in Organic & Biomolecular Chemistry

Specific Scientific Field

Organic & Biomolecular Chemistry

Summary of the Application

The compound is used in the synthesis of furo[3,2-c]chromen-4-ones via a metal-free [3 + 2] heteroannulation of β-ketothioamides with 4-hydroxy coumarins .

Methods of Application or Experimental Procedures

The process involves the use of easily accessible 4-hydroxy coumarins as a three-atom CCO unit and thioamides as a C2 coupling partner, mediated by phenyliodine (III) diacetate (PIDA) at room temperature .

Results or Outcomes

The strategy avoids potential toxicity and tiresome workup conditions, features operational simplicity, a broad substrate scope, good functional group tolerance, high yields, easy scalability, and exclusive selectivity .

Application in Antioxidant Activities

Specific Scientific Field

Pharmacal Research

Summary of the Application

The compound is synthesized and evaluated for its antioxidant activities .

Methods of Application or Experimental Procedures

A series of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized .

Results or Outcomes

While some compounds were less active, others exhibited more potent inhibition of lipid peroxidation initiated by Fe2+ and ascorbic acid in rat brain homogenates . Among them, 7-hydroxychroman-2-carboxylic acid N-alkylamides bearing nonyl, decyl, and undecyl side chain exhibited 3 times more potent inhibition than trolox .

Application in Photo-Induced Transition-Metal-Free Direct Hydrogen Evolution

Specific Scientific Field

Chemical Synthesis

Summary of the Application

The compound is used in an efficient photo-induced transition-metal-free direct hydrogen evolution and annulation of 2,3-diphenyl-4H-chromen-4-ones .

Methods of Application or Experimental Procedures

The process involves the use of EtOH–H2O (19 : 1, v/v) at room temperature .

Results or Outcomes

The reported methodology provided a quick and easy access to the synthesis of dibenzo [a,c]xanthen derivatives .

Application in Synthesis of β-D-Glucopyranoside Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

The compound is used in the synthesis of 7-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl β-D-glucopyranoside .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The synthesis results in the formation of 7-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl β-D-glucopyranoside .

属性

IUPAC Name |

7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-7-4-5-9-8-2-1-3-10(8)12(14)15-11(9)6-7/h4-6,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHZQJPJPNQANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415794 | |

| Record name | 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

CAS RN |

21260-41-3 | |

| Record name | 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

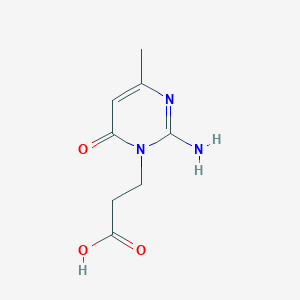

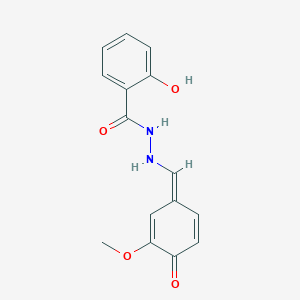

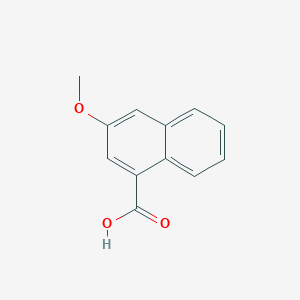

![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)

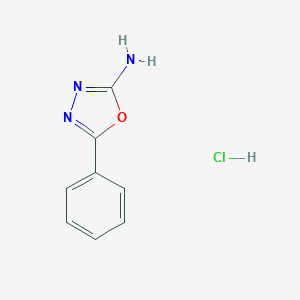

![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)